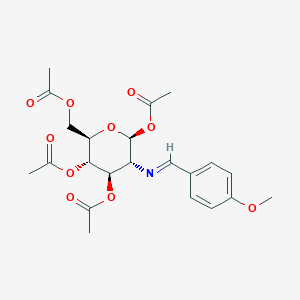![molecular formula C57H42N3O3P3 B8084955 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine
描述
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine: is a complex organic compound with a triazine core and three diphenylphosphine oxide groups attached via benzene rings.
准备方法
The synthesis of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine typically involves multiple steps, starting with the formation of the triazine core. The triazine core can be synthesized from cyanuric chloride through nucleophilic substitution reactions. The subsequent steps involve the attachment of benzene rings and diphenylphosphine oxide groups under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or benzene rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form larger polymeric structures.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the compound.
Substitution Products: Substituted triazine or benzene derivatives.
Polymeric Structures: Larger covalent organic frameworks (COFs) formed through coupling reactions.
科学研究应用
Chemistry:
Organic Electronics: The compound is used as an electron transport/hole blocking material in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Catalysis: It can serve as a ligand in various catalytic reactions.
Biology and Medicine:
Drug Delivery:
Biological Sensors: Used in the development of sensors for detecting biological molecules.
Industry:
Materials Science: The compound is used in the fabrication of advanced materials with specific electronic and photophysical properties.
Polymer Science: It is a building block for creating covalent organic frameworks (COFs) and other polymeric materials.
作用机制
The mechanism of action of 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine involves its ability to participate in electron transfer processes. The triazine core and diphenylphosphine oxide groups facilitate the transfer of electrons, making it an effective electron transport material. The molecular targets and pathways involved include interactions with other organic molecules and metal ions, which can influence the compound’s electronic properties .
相似化合物的比较
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid: This compound has a similar triazine core but different functional groups, leading to different applications and properties.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Another triazine-based compound with different substituents, used in various chemical applications.
Uniqueness:
Structural Properties: The unique combination of triazine core and diphenylphosphine oxide groups gives 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine distinct electronic and photophysical properties.
属性
IUPAC Name |
2,4,6-tris(3-diphenylphosphorylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H42N3O3P3/c61-64(46-25-7-1-8-26-46,47-27-9-2-10-28-47)52-37-19-22-43(40-52)55-58-56(44-23-20-38-53(41-44)65(62,48-29-11-3-12-30-48)49-31-13-4-14-32-49)60-57(59-55)45-24-21-39-54(42-45)66(63,50-33-15-5-16-34-50)51-35-17-6-18-36-51/h1-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVGOMWIWCMKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=NC(=NC(=N4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H42N3O3P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084890.png)
![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)
![1-[(4-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084900.png)
![Ethyl 2-[4-(4-methoxyphenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8084901.png)

![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
![(3-methyl-3-azoniabicyclo[3.1.0]hexan-1-yl)azanium;dichloride](/img/structure/B8084927.png)





